molecular formula C8H12O3 B6185388 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2624122-89-8

3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No. B6185388
CAS RN: 2624122-89-8
M. Wt: 156.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid (3M2OH) is a cyclic carboxylic acid that is found in many plants and animals. It is an important intermediate in the synthesis of many compounds, and can be used in the synthesis of drugs, hormones, vitamins, and other compounds. 3M2OH has been studied for its potential therapeutic applications and its biochemical and physiological effects.

Scientific Research Applications

3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a substrate for the synthesis of drugs, hormones, vitamins, and other compounds. This compound has also been used in the synthesis of other cyclic carboxylic acids, such as 2-oxabicyclo[3.1.1]heptane-1-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is not completely understood. However, it is believed to act as an inhibitor of cyclooxygenase, an enzyme involved in the production of prostaglandins. It is also believed to act as an antioxidant, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have anti-oxidant and anti-apoptotic effects. In addition, it has been found to have anti-hyperglycemic and anti-hyperlipidemic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid in lab experiments is its availability. It is widely available and can be easily synthesized. However, it is important to note that this compound is a volatile compound and should be handled with care. In addition, its mechanism of action is not yet fully understood, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid. It could be further studied for its potential therapeutic applications, such as its anti-inflammatory, anti-tumor, and anti-viral properties. In addition, its mechanism of action could be further studied in order to better understand how it works. Finally, this compound could be studied for its potential use in the synthesis of new drugs, hormones, vitamins, and other compounds.

Synthesis Methods

3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid can be synthesized from the reaction of 2-methyl-1,3-cyclopentanedione and ethyl acetate in the presence of a strong base, such as sodium hydroxide. The reaction yields this compound as the major product and 2-methyl-1,3-cyclopentanedione as a minor product. The reaction can be carried out at temperatures of around 100°C and at pressures of around 1 atm.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves the cyclization of a precursor compound followed by carboxylation.", "Starting Materials": [ "3-methyl-2-cyclohexen-1-one", "sodium hydroxide", "carbon dioxide", "water", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate" ], "Reaction": [ "3-methyl-2-cyclohexen-1-one is treated with sodium hydroxide in water to form the corresponding enolate.", "The enolate is then reacted with carbon dioxide to form the carboxylic acid.", "The carboxylic acid is then cyclized by treatment with hydrochloric acid in diethyl ether to form the oxabicyclic ring system.", "The resulting compound is then neutralized with sodium bicarbonate and extracted with ethyl acetate.", "The organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to yield the desired product, 3-methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid." ] }

CAS RN

2624122-89-8

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.